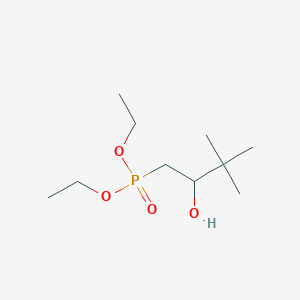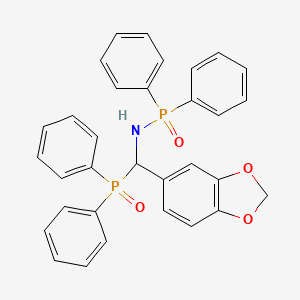![molecular formula C22H17ClN4OS B14245224 6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 365429-72-7](/img/structure/B14245224.png)
6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thioureas with α-halo ketones under mild conditions . The reaction conditions often include the use of ethanol as a solvent and a base to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in various assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole ring structure but differs in its substituents.
Indole Derivatives: Compounds with an indole nucleus have diverse biological activities and are structurally similar in terms of aromaticity and heterocyclic nature.
Uniqueness
6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its specific combination of substituents and rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
365429-72-7 |
|---|---|
Fórmula molecular |
C22H17ClN4OS |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17ClN4OS/c1-13-4-3-5-15(10-13)19-20(16-8-9-24-14(2)11-16)29-22(26-19)27-21(28)17-6-7-18(23)25-12-17/h3-12H,1-2H3,(H,26,27,28) |
Clave InChI |
SAIQFJBMCJYKOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)Cl)C4=CC(=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)

![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
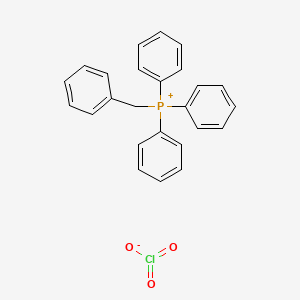
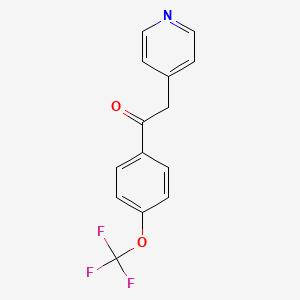
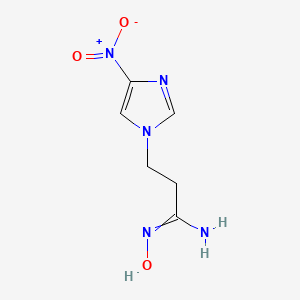
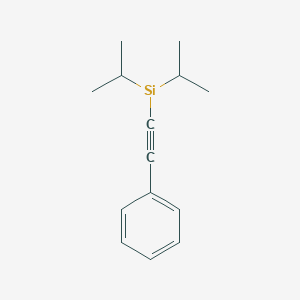

![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
